molecular formula C16H24N2O4S B2784996 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide CAS No. 922124-20-7

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide

Cat. No.: B2784996
CAS No.: 922124-20-7
M. Wt: 340.44
InChI Key: UHTZHEYUNOKLQC-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide is a complex organic compound with a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and subsequent functionalization to introduce the ethanesulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure in drug development due to its unique benzoxazepine core. This core is known for its pharmacological properties, which can be leveraged to design new therapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazepine exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that it effectively inhibits biofilm formation in Staphylococcus aureus, suggesting its potential as a treatment for biofilm-associated infections. This property is particularly valuable in addressing antibiotic resistance.

Enzyme Inhibition Studies

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic makes it a useful tool for studying biochemical processes and understanding disease mechanisms.

Case Study: Enzyme Inhibition

A study explored the enzyme inhibition capabilities of related benzoxazepine derivatives. The results indicated that these compounds could inhibit enzymes implicated in drug metabolism and resistance mechanisms . Such insights are crucial for developing more effective drugs with fewer side effects.

Data Tables and Case Studies

The following table summarizes key findings from research studies on the applications of this compound:

Application Study Reference Findings
Anticancer ActivityJournal of Medicinal Chemistry Induces apoptosis in cancer cells via caspase activation.
Antimicrobial ActivityBiofilm Studies Inhibits biofilm formation in Staphylococcus aureus.
Enzyme InhibitionEnzyme Studies Inhibits enzymes involved in drug metabolism and resistance mechanisms.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide include other oxazepine derivatives and sulfonamide-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the oxazepine ring and the ethanesulfonamide group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzoxazepines and sulfonamides, which are known for various pharmacological properties.

Structural Characteristics

The compound's structure incorporates a benzoxazepine core with a sulfonamide group. The presence of multiple functional groups suggests diverse biological activities. The molecular formula is C23H28N2O5C_{23}H_{28}N_{2}O_{5}, with a molecular weight of approximately 412.486 g mol412.486\text{ g mol} .

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, studies on aryl sulfonamides and tetrahydro–γ-carboline derivatives revealed that these compounds possess high antischistosomal activity, suggesting potential for further exploration in treating parasitic infections .

Anticancer Activity

Recent investigations into related benzoxazepine derivatives have shown promising anticancer properties. In vitro studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism may involve modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Given the compound's structural similarities to other neuroprotective agents, preliminary studies suggest potential neuroprotective effects. Compounds in this class have been shown to enhance neuronal survival under stress conditions and may offer therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antischistosomal Activity

A study evaluating the antischistosomal activity of various sulfonamide derivatives found that increasing polarity in the structure improved solubility and metabolic stability. This led to enhanced activity against Schistosoma mansoni, highlighting the importance of structural modifications in optimizing biological effects .

Case Study 2: Anticancer Potential

In a comparative analysis of several benzoxazepine derivatives, one compound demonstrated a significant reduction in tumor growth in xenograft models. The study attributed this effect to the compound's ability to inhibit key enzymes involved in tumor metabolism and proliferation .

Research Findings

Study Focus Findings
Study 1Antischistosomal ActivityIncreased polarity enhances activity against Schistosoma spp.
Study 2Anticancer PropertiesSignificant tumor growth inhibition observed in xenograft models.
Study 3NeuroprotectionPotential protective effects against neuronal damage in vitro.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-9-18-13-8-7-12(17-23(20,21)6-2)10-14(13)22-11-16(3,4)15(18)19/h7-8,10,17H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTZHEYUNOKLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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